3-(Acetylthio)-2-methylpropanoic acid 3-(Acetylthio)-2-methylpropanoic acid 3-Acetylthio-2-methylpropionic acid is a key intermediate for Captopril and other hypertension drugs.
Brand Name: Vulcanchem
CAS No.: 33325-40-5
VCID: VC21337215
InChI: InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)
SMILES: CC(CSC(=O)C)C(=O)O
Molecular Formula: C6H10O3S
Molecular Weight: 162.21 g/mol

3-(Acetylthio)-2-methylpropanoic acid

CAS No.: 33325-40-5

Cat. No.: VC21337215

Molecular Formula: C6H10O3S

Molecular Weight: 162.21 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-(Acetylthio)-2-methylpropanoic acid - 33325-40-5

CAS No. 33325-40-5
Molecular Formula C6H10O3S
Molecular Weight 162.21 g/mol
IUPAC Name 3-acetylsulfanyl-2-methylpropanoic acid
Standard InChI InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)
Standard InChI Key VFVHNRJEYQGRGE-UHFFFAOYSA-N
SMILES CC(CSC(=O)C)C(=O)O
Canonical SMILES CC(CSC(=O)C)C(=O)O
Appearance White to Off-White Solid
Melting Point 39-42°C

Chemical Identity and Structural Characteristics

3-(Acetylthio)-2-methylpropanoic acid (C₆H₁₀O₃S) is a thioester-containing carboxylic acid with a molecular weight of 162.21 g/mol . The compound features three primary functional groups: a carboxylic acid, a methyl branch, and an acetylthio moiety. This unique structural arrangement contributes to its versatility in organic synthesis and biological activity.

Nomenclature and Identification

The compound is recognized by several names in chemical databases and literature:

  • IUPAC Name: (2S)-3-acetylsulfanyl-2-methylpropanoic acid (for the S-isomer)

  • Common synonyms: β-Acetylmercaptoisobutyric acid, 3-acetylthioisobutyric acid

  • CAS Registry Numbers:

    • Racemic mixture: 33325-40-5

    • S-isomer: 76497-39-7

    • R-isomer: 74431-52-0

Structural Identifiers

The compound's structure can be represented through various chemical notation systems:

Identifier TypeValue
Molecular FormulaC₆H₁₀O₃S
InChI (S-isomer)InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1
InChI Key (S-isomer)VFVHNRJEYQGRGE-SCSAIBSYSA-N
InChI Key (R-isomer)VFVHNRJEYQGRGE-BYPYZUCNSA-N
Canonical SMILESCC(CSC(=O)C)C(=O)O
Isomeric SMILES (S-isomer)CC@HC(=O)O
Isomeric SMILES (R-isomer)CC@@HC(=O)O

Physical and Chemical Properties

The physical and chemical properties of 3-(Acetylthio)-2-methylpropanoic acid are essential for understanding its behavior in various applications and synthesis procedures.

Physical Properties

The compound exhibits distinctive physical characteristics that vary slightly between its racemic form and enantiomers:

PropertyRacemic MixtureS-isomerSource
Physical StateLow-melting solid to solidLiquid
ColorWhite to off-whiteYellow
Melting Point55-57°C5°C
Boiling Point276.5±23.0°C (predicted)120-132°C (1 mmHg)
Density1.213±0.06 g/cm³ (predicted)1.178 g/mL at 20°C
Optical Rotation (S-isomer)--46° (c=1, 96% EtOH)
Flash PointNot reported>230°F

Chemical Properties

The chemical reactivity of 3-(Acetylthio)-2-methylpropanoic acid is determined by its functional groups:

PropertyValueSource
pKa4.22±0.10 (predicted)
SolubilityChloroform (sparingly), Methanol (slightly), Ethanol (sparingly), Water (insoluble)
LogP0.880 (estimated)
Storage Conditions-20°C freezer or 0-5°C

The compound's thioester functionality makes it susceptible to hydrolysis under basic conditions, while the carboxylic acid group can participate in typical acid-base reactions and esterification processes. The presence of both functional groups enables various chemical transformations that are valuable in synthetic chemistry.

Stereochemistry and Isomerism

3-(Acetylthio)-2-methylpropanoic acid contains a stereogenic center at the C-2 position, resulting in two enantiomers (R and S) with distinct biological activities and applications.

S-isomer

The S-isomer, also known as (S)-(-)-3-(Acetylthio)-2-methylpropionic acid or D-(-)-3-Acetylthio-2-methylpropionic acid (CAS: 76497-39-7), is particularly significant in pharmaceutical applications . It serves as a key intermediate in the synthesis of captopril and other ACE inhibitors . This enantiomer has been extensively studied and characterized due to its pharmaceutical relevance.

R-isomer

Synthesis Methods

Various synthetic approaches have been developed for producing 3-(Acetylthio)-2-methylpropanoic acid, with particular emphasis on stereoselective methods for obtaining the pharmaceutically valuable S-enantiomer.

Racemic Synthesis

The racemic synthesis typically involves a multi-step process starting from methacrylic acid:

  • Reaction of methacrylic acid with hydrogen halide to form an intermediate (formula II)

  • Reaction with sodium hydrosulfide or sodium sulfide to produce a thiol intermediate (formula III)

  • Acetylation to yield 3-acetylthio-2-methylpropionic acid (formula IV)

This method is noted for its industrial applicability, being "low in cost, easy and convenient to operate, good in yield, environmentally friendly and suitable for industrial production" .

Stereoselective Synthesis and Resolution

Several approaches exist for obtaining enantiomerically pure forms:

Optical Resolution

A notable method involves the resolution of the racemic mixture using L-(+)-2-aminobutanol as a resolving agent:

  • Formation of diastereomeric salts with L-(+)-2-aminobutanol in an appropriate solvent

  • Selective crystallization of the diastereomeric salt of D-(-)-3-acetylthio-2-methylpropionic acid

  • Release of the D-(-)-3-acetylthio-2-methylpropionic acid through displacement of the base with a stronger acid

Multi-Step Synthesis

A specific synthesis route for D-(-)-3-Acetylthio-2-methylpropionic acid involves:

  • Reaction in acetone for 8 hours at 30°C

  • Treatment with hydrogen chloride in water/ethyl acetate for 1 hour at 30°C

Alternative Stereoselective Methods

Additional methods include:

  • Enzymatic resolution using Pseudomonas fluorescens lipase

  • Stereoselective reactions involving chiral auxiliaries

  • Reaction of (R)-2-bromo-3-phenylpropionic acid with thioacetic acid and triethylamine at controlled temperatures (-10–30°C)

Biological Activities and Pharmacological Significance

The biological activity of 3-(Acetylthio)-2-methylpropanoic acid, particularly its S-enantiomer, is closely linked to its role as a pharmaceutical intermediate.

Role in ACE Inhibitor Synthesis

The S-enantiomer serves as a crucial intermediate in the synthesis of captopril, an angiotensin-converting enzyme (ACE) inhibitor used in treating hypertension and heart failure . It is specifically identified as "Captopril Impurity K" or "Captopril EP Impurity G (S-Isomer)" in pharmaceutical quality control .

Analytical Methods and Characterization

Various analytical techniques are employed for the characterization and quality control of 3-(Acetylthio)-2-methylpropanoic acid in research and pharmaceutical applications.

Spectroscopic Methods

  • NMR spectroscopy (¹H, ¹³C) for structural elucidation

  • Mass spectrometry for molecular weight verification and fragmentation pattern analysis

  • Infrared spectroscopy for functional group identification

Chromatographic Methods

  • HPLC analysis for purity assessment and isomer separation

  • Chiral HPLC for enantiomeric purity determination

  • GC-MS for volatile derivatives and impurity profiling

Chirality Analysis

  • Polarimetry for optical rotation measurement (e.g., [α]D = -46° in 96% ethanol for the S-isomer)

  • Circular dichroism spectroscopy for absolute configuration determination

  • X-ray crystallography of suitable crystalline derivatives

Related Compounds and Structural Analogs

Several structurally related compounds share chemical features with 3-(Acetylthio)-2-methylpropanoic acid:

CompoundRelationship
(S)-3-Mercapto-2-methylpropionic acidPrecursor in synthesis; lacks acetyl group
(S)-3-(Acetylthio)-2-methylbutanoic acidHigher homolog with additional methyl group
(S)-3-(Acetylthio)-2-methylpentanoic acidHigher homolog with ethyl substitution
CaptoprilPharmaceutical product containing the structural core

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